2-Piperazin-1-yl-benzooxazole

説明

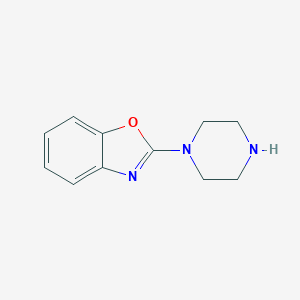

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHIJZYKGDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349447 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111628-39-8 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Benzooxazole

Established Synthetic Routes for 2-Piperazin-1-yl-benzooxazole

The traditional and most widely employed methods for synthesizing this compound involve a two-step process: the formation of the benzoxazole (B165842) ring followed by the attachment of the piperazine (B1678402) group.

The construction of the benzoxazole ring is a critical step in the synthesis of the target molecule. A common approach involves the cyclization of ortho-substituted phenols. For instance, 2-aminophenols can undergo condensation reactions with various reagents to form the benzoxazole core. One such method is the reaction of 2-aminophenol (B121084) with carboxylic acids or their derivatives, often facilitated by a dehydrating agent or catalyst. indexcopernicus.com Another strategy involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt, to yield 2-substituted benzoxazoles. organic-chemistry.org Furthermore, the reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient route to benzoxazole derivatives. organic-chemistry.org

A one-pot reductive cyclization is another effective method. For example, the indium-mediated reaction of nitrophenols followed by the addition of an orthoacetate can lead to the formation of the benzoxazole ring in good yields. nih.gov This approach simplifies the synthetic procedure by combining reduction and cyclization in a single step. nih.gov

Once the benzoxazole ring is formed, the piperazine group is typically introduced via a nucleophilic substitution reaction. smolecule.com The most common precursor for this step is a 2-halobenzoxazole, typically 2-chlorobenzoxazole (B146293). nih.govthieme-connect.com The piperazine acts as a nucleophile, displacing the halide from the 2-position of the benzoxazole ring to form the desired this compound. nih.gov This reaction is a classic example of nucleophilic aromatic substitution.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, including the choice of catalysts, bases, and solvents.

A well-documented method involves the reaction of 2-chlorobenzoxazole with piperazine hydrate (B1144303). nih.gov This reaction is typically carried out in a suitable solvent at a controlled temperature to ensure a clean and efficient conversion. The use of piperazine hydrate provides a readily available and reactive source of piperazine.

The nucleophilic substitution reaction for introducing the piperazine moiety is often carried out in the presence of a base. The base, such as triethylamine, serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. nih.gov The choice of solvent is also crucial; dichloromethane (B109758) is a commonly used solvent for this reaction, providing a suitable medium for the reactants. nih.gov Other solvents like toluene (B28343) and dimethylformamide (DMF) have also been employed, depending on the specific reactants and conditions. smolecule.comresearchgate.net In some cases, the reaction can be performed under aqueous conditions at room temperature without the need for a catalyst or base. thieme-connect.com

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2-Chlorobenzoxazole, Piperazine Hydrate | Triethylamine | Dichloromethane | 0°C | - | nih.gov |

| 2-Chlorobenzoxazole, Piperazine, Arenesulfonyl chloride | None | Water | Room Temperature | Excellent | thieme-connect.com |

| 2-Chlorobenzoxazole, Cyclic Amines | - | - | - | - | researchgate.net |

Specific Reaction Conditions and Catalytic Systems

Novel Synthetic Approaches and Derivatization Strategies

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its derivatives. One-pot, three-component reactions have emerged as a powerful strategy, allowing for the simultaneous reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride in an aqueous medium at room temperature. thieme-connect.com This approach offers excellent yields and simplifies the synthetic process. thieme-connect.com

Microwave-assisted synthesis has also been explored to accelerate the reaction between 2-chlorobenzazoles and secondary amines, significantly reducing reaction times. researchgate.net Furthermore, the use of reusable ionic liquids as catalysts presents a green alternative for the amination of benzoxazoles. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced methods for the construction of the this compound scaffold. One-pot reactions, in particular, have gained traction due to their efficiency and atom economy. For instance, a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride can be carried out in an aqueous medium at room temperature without the need for a catalyst or ligand to produce various derivatives. thieme-connect.com Another efficient approach is the one-pot reductive cyclization. This method has been successfully used to synthesize 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. nih.gov The process involves a regioselective nitration and piperazinylation, followed by an in-situ reductive cyclization. nih.gov Some protocols utilize microwave irradiation to shorten reaction times and improve yields. rsc.orgresearchgate.net For example, the synthesis of 2-substituted benzoxazoles from 2-aminophenol and carbodiimides can be achieved in excellent yields using a zinc chloride catalyst under microwave irradiation. rsc.org

Click chemistry, a powerful tool for constructing complex molecules, has also been employed in the synthesis of this compound derivatives. Specifically, the copper(I)-catalyzed [3+2] cycloaddition reaction between an alkyne-functionalized this compound and various aryl azides has been used to create novel triazole-containing derivatives. connectjournals.com

Functionalization of the Piperazine Moiety

The piperazine ring of this compound offers a versatile site for further chemical modifications, allowing for the introduction of a wide array of substituents.

The secondary amine of the piperazine moiety readily undergoes N-alkylation and N-acylation reactions. nih.gov These reactions are fundamental for introducing diverse functional groups. For example, N-alkylation can be achieved using various alkylating agents, including derivatives of epoxides, aziridines, and alkyl halides like methyl iodide. google.com N-acylation is also a common strategy, and various acylating agents can be employed to introduce carbonyl-containing groups. nih.gov

A wide variety of substituents, including aryl, benzyl (B1604629), and halogenated groups, have been successfully introduced onto the piperazine ring. Aryl groups are often introduced through nucleophilic substitution reactions. For example, the synthesis of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles involves the reaction of a piperazinylated precursor with various aryl halides. nih.govmdpi.com Similarly, benzyl groups can be attached to the piperazine nitrogen. google.com The introduction of halogenated groups is also a key strategy for creating diverse derivatives. benthamdirect.comresearchgate.netuq.edu.au For instance, halogen substitutions have been introduced on the pendant arm of piperazine derivatives to allow for further versatile functionalization. benthamdirect.comuq.edu.au

Modifications on the Benzoxazole Core

The benzoxazole core itself can be modified to further diversify the chemical space of these compounds. Substitutions at the C-5 and C-6 positions are particularly common.

For instance, the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles demonstrates modification at both the C-5 (fluoro group) and C-6 (piperazine moiety) positions. nih.govmdpi.com The synthetic route involves starting with a substituted phenol, followed by nitration, piperazinylation, and reductive cyclization. nih.gov Other examples include the synthesis of 5-substituted-2-cyclohexyl methyl benzoxazoles from 2–hydroxy–5-substituted anilines. indexcopernicus.com The sulfonation of the benzoxazole ring, preferably at the C-6 position, is another documented modification. google.com

Spectroscopic Characterization Techniques in Synthetic Confirmation

The structural elucidation of newly synthesized this compound derivatives relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, confirming the success of the synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound derivatives. Both ¹H NMR and ¹³C NMR provide crucial data for structural confirmation.

¹H NMR: The ¹H NMR spectra of these compounds exhibit characteristic signals for the protons in different chemical environments. For example, in 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole, the aromatic protons on the benzoxazole ring appear as a multiplet at δ 7.27 ppm (H-4) and a doublet at δ 7.06 ppm (H-7). mdpi.com The protons of the piperazine ring typically resonate as singlets or multiplets in the range of δ 3.22-3.35 ppm. mdpi.com The methyl group at the C-2 position of the benzoxazole ring shows a characteristic singlet around δ 2.54 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. For the same compound, 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole, characteristic signals are observed for the benzoxazole core carbons, with the C-2 carbon appearing at δ 163.1 ppm. mdpi.com The carbons of the piperazine ring are typically found in the range of δ 48-52 ppm. mdpi.com The presence and position of various substituents are confirmed by the chemical shifts of the corresponding carbon atoms. For example, the carbon of the C-2 methyl group appears around δ 13.5 ppm. mdpi.com

The following table provides a summary of representative ¹H and ¹³C NMR data for a selection of this compound derivatives:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | 7.27 (m, 1H, H-4), 7.06 (d, J = 6.8 Hz, 1H, H-7), 3.35 (s, 2H, piperazine), 3.22 (s, 2H, piperazine), 2.54 (s, 3H, CH₃) | 163.1 (C), 153.9 (C), 151.5 (C), 150.0 (C), 137.2 (C), 134.9 (C), 128.2 (CH), 119.3 (CH), 115.4 (CH), 105.4 (CH), 99.5 (CH), 50.2 (CH₂), 48.6 (CH₂), 13.5 (CH₃) | mdpi.com |

| 5-Fluoro-2-methyl-6-(4-p-tolyl-piperazin-1-yl)-benzooxazole | 7.27 (d, J =11.6 Hz, 1H, H-4), 7.06 (m, 1H, H-7), 3.28 (s, 2H, piperazine), 3.19 (s, 2H, piperazine), 2.54 (s, 3H, CH₃), 2.23 (s, 3H, CH₃-Ph) | 164.1 (C), 152.5 (C), 149.0 (C), 147.5 (C), 138.2 (C), 135.9 (C), 135.8 (C), 129.7 (CH), 116.8 (CH), 106.2 (CH), 100.5 (CH), 51.2 (CH₂), 50.1(CH₂), 20.5 (CH₃), 14.6 (CH₃) | mdpi.com |

| 5-Fluoro-6-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole | 7.27 (d, J = 11.6 Hz, 1H, H-4), 7.06 (d, J = 7.2 Hz, 1H, H-7), 3.20 (s, 2H, piperazine), 2.25 (s, 2H, piperazine), 2.54 (s, 3H, CH₃) | 164.3 (C), 154.9 (C), 152.2 (C), 147.6 (C), 144.5 (C), 138.4 (C), 135.5 (C), 118.5 (CH), 115.9 (CH), 106.5 (CH), 101.6 (CH), 51.6 (CH₂), 51.0 (CH₂), 14.6 (CH₃) | mdpi.com |

| 5-Fluoro-6-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole | 7.27 (d, J = 11.6 Hz, 1H, H-4), 7.06 (d, J = 7.2 Hz, 1H, H-7), 3.72 (s, 3H, OCH₃), 3.21 (s, 2H, piperazine), 3.20 (s, 2H, piperazine), 2.54 (s, 3H, CH₃) | 164.3 (C), 153.9 (C), 151.5 (C), 146.5 (C), 144.2 (C), 137.2 (C), 134.8 (C), 117.6 (CH), 113.5 (CH), 105.2 (CH), 99.5 (CH), 54.5 (CH₃), 50.2 (CH₂), 50.0 (CH₂), 13.5 (CH₃) | mdpi.com |

| 2-((4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | 8.00 (d, J = 8.0 Hz, 1H, Ar-H), 7.75-7.60 (m, 2H, Ar-H), 7.52-7.44 (m, 1H, Ar-H), 5.02 (s 2H, N-CH₂), 4.69 (s 2H, N-CH₂), 2.82 (t, J = 4.0 Hz, 4H, N-CH₂), 2.61 (t, J = 4.0 Hz, 4H, N-CH₂) | Not explicitly provided in the search results. | connectjournals.com |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for the analysis of heterocyclic compounds like this compound, as it allows for the ionization of molecules directly from a solution, typically yielding protonated molecular ions [M+H]⁺.

The parent compound, this compound, has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . cymitquimica.comscbt.com Its calculated monoisotopic mass is 203.105862047 Da. nih.gov In ESI-MS analysis, the compound is expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 204.11.

Structural confirmation of various derivatives of this compound has been consistently achieved using ESI-MS and other high-resolution mass spectrometry (HRMS) techniques. researchgate.net These analyses are crucial for verifying the successful synthesis of more complex molecules built upon the this compound scaffold. For instance, studies on derivatives where the piperazine nitrogen is further substituted show characteristic molecular ion peaks, confirming the addition of the new chemical moieties. connectjournals.commdpi.com

The table below presents ESI-MS data for several derivatives of this compound, demonstrating the application of this technique in their characterization.

| Compound | Molecular Formula | Observed Ion [M+H]⁺ (m/z) | Reference |

| 2-((4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | C₂₁H₂₂N₆O | 375 | connectjournals.com |

| 2-((4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | C₂₁H₂₁ClN₆O | 409 | connectjournals.com |

| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide | C₂₉H₃₀N₅O₄S | 532.2 | mdpi.com |

| 2-(Furan-2-yl)-5-({4-[4-(2-hydroxyethoxy)phenyl]piperazin-1-yl}methyl)-1,3-benzoxazole | C₂₆H₂₈N₄O₄ | 376 | nih.gov |

| N-(2-oxo-2-(4-tosylpiperazin-1-yl)ethyl)benzamide (a piperazine derivative) | C₂₀H₂₃N₃O₄S | 402 | researchgate.net |

| 4-(4-Benzoxazol-2-yl-piperazin-1-sulfonyl)-benzoic acid | C₁₈H₁₇N₃O₅S | 329 (as product) | plos.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives provides key information confirming the presence of the benzoxazole and piperazine moieties.

The structures of newly synthesized compounds based on this scaffold are routinely confirmed by IR spectroscopy. researchgate.netconnectjournals.com The spectra exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key features include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the piperazine ring, appearing just below 3000 cm⁻¹.

N-H Stretching: A characteristic band for the secondary amine in the piperazine ring, usually in the region of 3200-3500 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole (B20620) ring and the carbon-carbon double bonds in the benzene (B151609) ring typically appear in the 1500-1650 cm⁻¹ region. plos.orgnih.gov

C-O-C Stretching: The ether linkage within the oxazole ring gives rise to characteristic bands, often in the 1200-1270 cm⁻¹ range.

The table below summarizes characteristic IR absorption bands reported for various derivatives containing the 2-piperazinyl-benzoxazole framework.

| Compound/Derivative Class | Characteristic Bands (cm⁻¹) | Functional Group Assignment | Reference |

| 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles | 3136 - 31311593 | Aromatic C-HC=C Stretching | connectjournals.com |

| 4-(4-Benzoxazol-2-yl-piperazin-1-sulfonyl)-benzoic acid derivatives | 1616 - 16141354 - 1349 | C=C, C=N Stretching-SO₂- Stretching | plos.org |

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)-benzoxazoles | 16361265 | C=C, C=N StretchingC-O-C or C-F Stretching | nih.gov |

| Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives (Related Heterocycle) | 336616811536 | N-H or O-HC=O StretchingAromatic C=C Stretching | researchgate.net |

Pharmacological and Biological Activities of 2 Piperazin 1 Yl Benzooxazole Derivatives

Anticancer Research and Cytotoxic Effects

Derivatives of the 2-piperazin-1-yl-benzooxazole scaffold have emerged as a noteworthy class of heterocyclic compounds in medicinal chemistry due to their wide array of biological activities, particularly their anticancer properties. najah.eduresearchgate.net The structural versatility of these molecules allows for modifications that can enhance their cytotoxicity, making them promising candidates for the development of new therapeutic agents. researchgate.netdergipark.org.tr Research has demonstrated that coupling the 2-(piperazin-1-yl)benzoxazole structure with other pharmacophores, such as 1,3,4-oxadiazole (B1194373), can yield compounds with significant cytotoxic activity against multiple cancer cell lines. innovareacademics.in

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been primarily assessed through in vitro cytotoxicity studies on a panel of human cancer cell lines. These assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), have provided valuable insights into the structure-activity relationships and the spectrum of activity of these compounds. mdpi.comajphs.com

The human breast adenocarcinoma cell line, MCF-7, has been frequently used to evaluate the cytotoxic potential of this compound derivatives. Studies have shown that certain derivatives exhibit notable activity against this cell line. For instance, a series of compounds created by linking a 2-(piperazin-1-yl)benzoxazole core to a 1,3,4-oxadiazole-2-thiol (B52307) pharmacophore was tested for cytotoxicity, with several analogs showing activity against MCF-7 cells. innovareacademics.in In one study, all tested compounds in a particular series displayed IC50 values under 100 µM, with specific derivatives noted as being particularly cytotoxic. ajphs.com Other research has also confirmed that various synthesized benzoxazole (B165842) derivatives show good cytotoxic effects against the MCF-7 cell line. researchgate.netdergipark.org.tr One compound, 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide, was identified as having pronounced cytotoxic activity. innovareacademics.in

Table 1: Cytotoxic Activity of this compound Derivatives against MCF-7 Cells

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide | Activity noted as significant, specific value not provided | innovareacademics.in |

| Various 2-(piperazin-1-yl)benzoxazole-oxadiazole derivatives | < 100 | ajphs.com |

Note: Data for benzothiazole (B30560) derivatives is included for structural comparison context.

The A549 lung carcinoma cell line has been a key model for assessing the anticancer activity of these derivatives. Initial studies involving some benzoxazoles linked to piperazine (B1678402) moieties showed limited success due to poor solubility. najah.eduajphs.com However, subsequent structural modifications, such as replacing an aryl piperazine with an N-methyl piperazine, improved solubility and led to more promising results. najah.eduresearchgate.net A novel benzoxazole derivative, 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (referred to as 1g), was synthesized and showed antitumor activity. mdpi.com Furthermore, compounds derived from coupling 2-(piperazin-1-yl)benzoxazole with a 1,3,4-oxadiazole moiety also demonstrated cytotoxicity against the A549 cell line. innovareacademics.in

Table 2: Cytotoxic Activity of this compound Derivatives against A549 Cells

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) | Activity retained from lead compound | mdpi.com |

| 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide | Activity noted | innovareacademics.in |

| Compound 9 (a 2-(p-substituted phenyl)-5-(2-substitutedacetamido) benzoxazole derivative) | Significant cytotoxic activity noted | dergipark.org.tr |

Note: Data for benzothiazole derivatives is included for structural comparison context.

The HeLa cell line, derived from cervical cancer, has also been used to screen this compound derivatives. A benzoxazole analogue, 1g, which contains the N-methyl-piperazine group, was found to retain the anticancer activity of its lead compounds. mdpi.com In a broader screening, a series of 2-(piperazin-1-yl)benzoxazole derivatives coupled with 1,3,4-oxadiazole were evaluated against HeLa cells, contributing to the understanding of their cytotoxic profile. innovareacademics.in Although specific IC50 values for the benzoxazole derivatives were not always detailed, related benzothiazole structures have shown potent activity, such as a substituted phenylamino (B1219803) based methoxy (B1213986) methylbenzothiazole with an IC50 value of 0.6 ± 0.29 µM. tandfonline.com

Table 3: Cytotoxic Activity of this compound Derivatives against HeLa Cells

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) | Activity retained from lead compound | mdpi.com |

| 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide | Activity noted | innovareacademics.in |

Note: Data for benzothiazole derivatives is included for structural comparison context.

The HepG2 liver cancer cell line has been another target for evaluating the cytotoxicity of these compounds. nih.gov Research has indicated that some derivatives of this compound show a degree of selectivity, with pronounced effects on HepG2 cells. najah.edu The compound 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) demonstrated anti-proliferative activity against HepG2 cells. mdpi.com Additionally, the screening of 1,3,4-oxadiazole-linked derivatives confirmed their cytotoxic effects on this cell line. innovareacademics.in

Table 4: Cytotoxic Activity of this compound Derivatives against HepG2 Cells

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) | 4.81 ± 0.54 | mdpi.com |

| 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide | Activity noted | innovareacademics.in |

Note: Data for benzothiazole derivatives is included for structural comparison context.

Cytotoxicity against the A431 skin cancer cell line has also been investigated. It was observed that the A431 line was the most sensitive to a series of 2-(piperazin-1-yl)benzoxazole-oxadiazole derivatives, with 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide showing the highest activity among the tested compounds. innovareacademics.in Another study highlighted that compounds with an amide linkage demonstrated a high cytotoxic effect against the A431 cell line. ajphs.com

Table 5: Cytotoxic Activity of this compound Derivatives against A431 Cells

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-(5-[3-(4-[Benzo(d)oxazol-2-yl]piperazin-1-yl)propylthio]-1,3,4-oxadiazol-2-yl)-N-phenylacetamide | Maximum cytotoxic activity noted | innovareacademics.in |

Prostate Cancer (PC3)

The cytotoxicity of this compound derivatives has been evaluated against the human prostate cancer cell line, PC3. In one study, a derivative, 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide, was assessed for its inhibitory activity against PC-3 cells, demonstrating an IC₅₀ value of 21.3 μM. mdpi.com Other research into different, though related, heterocyclic structures has also shown promise against this cell line. For instance, novel thalidomide (B1683933) analogs, specifically phthalazine-based compounds, were tested against PC3 cells, with one derivative showing an IC₅₀ of 4.11 μg/mL. rsc.org Additionally, a series of N-acyl hydrazone and 1,3,4-oxadiazole derivatives were screened for cytotoxicity against the PC-3 cell line, with one hydrazone derivative exhibiting an IC₅₀ value of 9.38 μM. mdpi.com

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticancer effects of this compound derivatives is the induction of apoptosis, or programmed cell death. Research has shown that certain benzoxazole compounds can trigger this process in cancer cells. For example, one study demonstrated that a specific 2-piperazinyl benzoxazole derivative induced apoptosis in HCT116 colon cancer cells. mdpi.com The apoptotic pathway can be initiated through the activation of key proteins. Some benzoxazole compounds have been found to increase the levels of apoptosis-inducing proteins such as caspase-9, APAF-1, and cytochrome-c. najah.edu It has been noted that many therapeutic strategies that regulate the caspase cascade could be responsible for apoptotic activity in cancer. najah.edu However, not all derivatives operate primarily through this mechanism; a study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids found that while they induce cell cycle arrest in the S-phase, the induction of apoptosis was negligible. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have identified several key structural features that influence their biological activity.

For a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives, the position of the hydroxamic acid substituent on the phenyl ring was critical. nih.gov Compounds with a para-substituted hydroxamic acid were active histone deacetylase (HDAC) inhibitors, whereas the meta-substituted analogs were largely inactive. nih.gov The nature of the heterocyclic core also played a role; replacing the 1-methylbenzimidazole (B167850) ring with isosteric heterocycles like benzoxazole and benzothiazole affected the inhibitory selectivity between HDAC6 and HDAC1. nih.gov

In studies of related benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, it was found that a 2-phenylbenzimidazole (B57529) moiety bearing a strong electron-donating group (like dimethylamino) in the para-position resulted in more potent antitumor activity compared to weaker electron-donating groups. rsc.org The steric bulk of substituents is also a factor, as replacing the dimethylamino group with a bulkier piperidine (B6355638) moiety was detrimental to activity, likely due to a failure to fit into the target's binding pocket. rsc.org Furthermore, research on related benzothiazole scaffolds has shown that the presence and position of substituents like methoxy and chloro groups can significantly influence anticancer activity. tandfonline.com

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. znaturforsch.com Research has consistently shown their potential in combating various pathogenic microorganisms, including both bacteria and fungi. researchgate.netresearchgate.net

Antibacterial Efficacy

The antibacterial properties of these compounds have been tested against a range of both Gram-positive and Gram-negative bacteria, often showing promising results against drug-resistant strains.

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have confirmed the efficacy of this compound derivatives against Gram-positive bacteria. A range of synthesized compounds exhibited broad antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 128-256 µg/mL against Staphylococcus aureus. niscpr.res.in One particular derivative showed a more potent MIC of 32 µg/mL against an S. aureus isolate. researchgate.net In another study, a benzoxazole-piperazine-1,2,3-triazole derivative with a 3,5-dichlorophenyl group displayed potent activity against Bacillus subtilis (MIC = 3.12 µg/mL) and S. aureus (MIC = 12.5 µg/mL). connectjournals.com Other derivatives have shown weak to moderate activity against S. aureus and its methicillin-resistant (MRSA) strain, with MIC values typically around 256 μg/mL. dergipark.org.tr

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles | Staphylococcus aureus | 128-256 | niscpr.res.in |

| Derivative 7 from the above series | S. aureus isolate | 32 | researchgate.netniscpr.res.in |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole (4g) | Bacillus subtilis | 3.12 | connectjournals.com |

| Compound 4g | Staphylococcus aureus | 12.5 | connectjournals.com |

| 2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole (4d) | Staphylococcus aureus | 6.25 | connectjournals.com |

| 2-(p-substituted phenyl)-5-(2-substitutedacetamido)benzoxazole derivatives | Staphylococcus aureus ATCC 29213 | 256 | dergipark.org.tr |

| 2-(p-substituted phenyl)-5-(2-substitutedacetamido)benzoxazole derivatives | MRSA isolate | 256 | dergipark.org.tr |

| 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives | Staphylococcus aureus | 50-100 | scispace.com |

| 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives | Bacillus subtilis | 25-100 | scispace.com |

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of these derivatives extends to Gram-negative bacteria as well. While some compounds have shown weak effects against Escherichia coli and Pseudomonas aeruginosa, others have demonstrated significant activity. dergipark.org.tr For example, a benzoxazole-piperazine-1,2,3-triazole derivative (compound 4g) was potent against E. coli with a MIC of 3.12 µg/mL. connectjournals.com Another derivative from the same series (compound 4f), containing a 3-nitrophenyl group, also showed good activity against E. coli (MIC = 6.25 µg/mL). connectjournals.com Certain 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles exhibited moderate activity against P. aeruginosa with MIC values of 64 µg/mL. researchgate.net Furthermore, a silver(I) complex of a 2-trifluoroacetonylbenzoxazole ligand showed a very low MIC value of 0.7 µM against P. aeruginosa, superior to the reference drug Norfloxacin. jst.go.jp

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole (4g) | Escherichia coli | 3.12 | connectjournals.com |

| 2-((4-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole (4f) | Escherichia coli | 6.25 | connectjournals.com |

| 2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole (4d) | Escherichia coli | 12.5 | connectjournals.com |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Pseudomonas aeruginosa | 64 | researchgate.net |

| 2-(p-substituted phenyl)-5-(2-substitutedacetamido)benzoxazole derivatives | Escherichia coli ATCC 25922 | Weak activity | dergipark.org.tr |

| 2-(p-substituted phenyl)-5-(2-substitutedacetamido)benzoxazole derivatives | Pseudomonas aeruginosa ATCC 27853 | Weak activity | dergipark.org.tr |

| 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives | Escherichia coli | 25-100 | scispace.com |

| Ag(I) complex of 2-trifluoroacetonylbenzoxazole | Pseudomonas aeruginosa | 0.7 µM | jst.go.jp |

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of this compound derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A study investigating a series of 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles revealed a broad spectrum of antibacterial activity. nih.gov These compounds exhibited MIC values ranging from 128-256 µg/mL against Staphylococcus aureus and its clinical isolate. nih.gov Notably, one derivative demonstrated a more potent MIC of 32 µg/mL against the S. aureus isolate, while two other derivatives showed higher MICs of 512 µg/mL. nih.gov Further research on 2,5-disubstituted-benzoxazole derivatives, specifically 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles, demonstrated antimycobacterial properties. These compounds displayed MIC values between 8-64 µg/mL against Mycobacterium tuberculosis and its isolate, with one particular compound showing an MIC of 8 µg/mL against both strains. nih.gov Another investigation into 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles reported a wide range of antimicrobial activity, with MIC values from 32 to 1024 µg/ml against various bacterial and fungal strains. tandfonline.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound Name/Series | Test Organism | MIC (µg/mL) | Reference |

| 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles | Staphylococcus aureus | 128-256 | nih.gov |

| 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles | Staphylococcus aureus isolate | 128-256 | nih.gov |

| Derivative 7 | Staphylococcus aureus isolate | 32 | nih.gov |

| Compounds 3 and 22 | Staphylococcus aureus | 512 | nih.gov |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Mycobacterium tuberculosis | 8-64 | nih.gov |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Mycobacterium tuberculosis isolate | 8-64 | nih.gov |

| Compound 9 | Mycobacterium tuberculosis & isolate | 8 | nih.gov |

| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Various bacterial and fungal strains | 32-1024 | tandfonline.com |

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have been evaluated for their effectiveness against various fungal pathogens, which are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.

Against Candida albicans and Other Fungal Strains

Candida albicans is a common fungal pathogen, and the activity of this compound derivatives against this and other Candida species has been a key area of investigation.

A series of 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles demonstrated a broad spectrum of activity, with MIC values ranging from 3.12-50 µg/mL against Candida species, including C. albicans, C. krusei, and C. glabrata. In another study, a series of 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles showed low antifungal activity against C. albicans, with MIC values of 128 µg/mL. nih.gov In contrast, some newly synthesized 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles were found to have a broad spectrum of antimicrobial activity with MIC values between 32-1024 μg/ml. tandfonline.com While standard antifungal drugs were generally more potent, the activity of these new benzoxazoles was comparable against drug-resistant isolates. tandfonline.com

Table 2: Antifungal Efficacy of this compound Derivatives

| Compound Name/Series | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles | Candida albicans, Candida krusei, Candida glabrata | 3.12-50 | |

| 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles | Candida albicans | 128 | nih.gov |

| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Various fungal strains | 32-1024 | tandfonline.com |

Neurological and Central Nervous System (CNS) Activities

The versatile scaffold of this compound has also been exploited for its potential to interact with targets within the central nervous system, offering promise for the treatment of various neurological and psychiatric disorders.

Receptor Interactions (e.g., Histamine (B1213489) H3 Receptor Ligands)

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of neurological conditions.

A novel series of benzoxazole derivatives has been synthesized and evaluated as histamine H3 receptor (H3R) ligands. One of the most promising compounds, 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole, demonstrated a high affinity for the H3R with a Ki value of 19.7 nM. doi.org In another study, 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazoles were investigated as H3-receptor antagonists. The simple alkyl-substituted 2-[1-(4-ethyl)piperazinyl] analogue showed moderate H3-antagonistic activity with a pA2 value of 7.0.

Table 3: Histamine H3 Receptor Interactions of this compound Derivatives

| Compound Name/Series | Receptor | Activity | Value | Reference |

| 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole | Histamine H3 | Binding Affinity (Ki) | 19.7 nM | doi.org |

| 2-[1-(4-ethyl)piperazinyl]benzothiazole | Histamine H3 | Antagonistic Activity (pA2) | 7.0 |

Potential as Antipsychotic Agents

The development of atypical antipsychotics with improved efficacy and fewer side effects is a major goal in psychiatric medicine. This compound derivatives have shown potential as multi-target antipsychotics.

A series of novel benzoxazole-piperidine (piperazine) derivatives were designed to combine high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. One notable compound from this series, compound 29, exhibited high affinities for these target receptors, which are crucial for antipsychotic action, while showing low affinity for receptors associated with side effects like the 5-HT2C and histamine H1 receptors. dergipark.org.trresearchgate.net This multi-target profile suggests that such compounds could be promising candidates for the treatment of psychosis. dergipark.org.trresearchgate.net

Table 4: Receptor Affinities of a Potential Antipsychotic Benzoxazole-Piperazine Derivative (Compound 29)

| Receptor | Affinity | Reference |

| Dopamine D2 | High | dergipark.org.trresearchgate.net |

| Serotonin 5-HT1A | High | dergipark.org.trresearchgate.net |

| Serotonin 5-HT2A | High | dergipark.org.trresearchgate.net |

| Serotonin 5-HT2C | Low | dergipark.org.trresearchgate.net |

| Histamine H1 | Low | dergipark.org.trresearchgate.net |

Adenosine (B11128) A2A Receptor Antagonism for Neurodegenerative Diseases

Antagonism of the adenosine A2A receptor has emerged as a promising therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.

Based on docking studies, a new series of 2-arylbenzoxazoles were identified as potential adenosine A2A receptor (A2AR) antagonists. researchgate.net Structure-affinity relationship studies led to the discovery of compounds with micromolar affinity for the A2A receptor. For instance, compound D1 showed a Ki of 10 μM, while compound F1 had an affinity of 1 μM. researchgate.net Further modifications to the benzoxazole scaffold, specifically at the C5- and C7-positions, resulted in compounds with significantly enhanced affinity, reaching the nanomolar range. For example, compound 6a displayed a Ki of 40 nM and an IC50 of 70.6 nM, highlighting the potential of this chemical class for developing potent A2A antagonists.

Table 5: Adenosine A2A Receptor Antagonism by 2-Arylbenzoxazole Derivatives

| Compound Name | Affinity (Ki) | Antagonist Activity (IC50) | Reference |

| Compound D1 | 10 µM | - | researchgate.net |

| Compound F1 | 1 µM | - | researchgate.net |

| Compound 6a | 40 nM | 70.6 nM |

Enzyme Inhibition and Modulatory Effects

Derivatives of this compound have been extensively studied for their ability to inhibit or modulate the activity of various enzymes implicated in disease pathogenesis.

A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which include benzoxazole derivatives, have been identified as novel and selective inhibitors of histone deacetylase 6 (HDAC6). nih.govnih.gov In a screening assay designed to measure the derepression of an epigenetically silenced transgene, a compound featuring a 1-methylbenzimidazol-2-yl-piperazinyl moiety was found to be an active HDAC1 inhibitor. nih.gov Subsequent structure-activity relationship (SAR) studies involved replacing the 1-methylbenzimidazole ring with other isosteric heterocycles like benzoxazole. nih.govresearchgate.net

These studies revealed that compounds with a para-substituted hydroxamic acid on the phenyl ring were active HDAC inhibitors, while their meta-substituted counterparts were largely inactive. nih.govresearchgate.net Notably, the benzoxazole-containing derivatives demonstrated selective inhibition of HDAC6 with IC50 values in the range of 0.1–1.0 μM, showing a preference over HDAC1 (IC50 = 0.9–6 μM). nih.govnih.govelsevierpure.com Molecular modeling studies have suggested that the higher interaction energy of these compounds with HDAC6 compared to HDAC1 provides a structural basis for this selectivity. nih.govnih.gov The design of these inhibitors often incorporates a 1-benzhydryl piperazine as a surface recognition group, which has been shown to be important for the inhibitor's complementarity with the HDAC6 interaction surface area. nih.gov

Table 1: HDAC Inhibition Data for Selected this compound Derivatives

| Compound ID | Heterocycle | HDAC1 IC50 (μM) | HDAC6 IC50 (μM) |

|---|

Data sourced from multiple studies. nih.govnih.govelsevierpure.com

The benzoxazole nucleus is a key structural component in several compounds with anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. najah.eduresearchgate.net The anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily derived from their inhibition of COX-2, while the inhibition of COX-1 is associated with common side effects like gastrointestinal bleeding. nih.gov

Several this compound derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govmdpi.com For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives demonstrated significant anti-inflammatory activity, with some compounds showing better protection against carrageenan-induced paw edema than standard drugs like diclofenac (B195802) sodium and ibuprofen. nih.gov Molecular docking studies have indicated that these compounds can strongly interact with the active site of the COX-2 enzyme. nih.gov Another study reported on benzimidazole-based hybrids that were more active than their benzoxazole counterparts, with one derivative showing prominent COX-2 inhibition. mdpi.com

Certain benzoxazole and benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I and II. najah.edudergipark.org.tr The natural product UK-1, a bis(benzoxazole), has demonstrated potent anticancer activity and is known to be a magnesium ion-dependent DNA binding agent and an inhibitor of human topoisomerase II. najah.edujst.go.jp

Synthetic derivatives of this compound have also been investigated for their topoisomerase inhibitory activity. dergipark.org.trresearchgate.net For example, a series of hybrid heterocyclic compounds of substituted 2-(piperazin-1-yl)benzoxazole and benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. researchgate.net Some of these compounds displayed significant cytotoxic activity. researchgate.net In another study, new benzimidazole-triazole derivatives were designed and synthesized as potential topoisomerase I inhibitors, with some compounds showing potent activity against the A549 lung cancer cell line. acs.org

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for breaking down anandamide, an endogenous cannabinoid. researchgate.netnih.gov Inhibition of FAAH is a therapeutic strategy for managing pain and central nervous system disorders. nih.gov

Several classes of compounds have been developed as FAAH inhibitors, including piperazine/piperidine aryl ureas and ketooxazole derivatives. nih.gov Research has explored 2-amino-5-arylbenzoxazole derivatives as potent inhibitors of FAAH. mdpi.com In the pursuit of selective MAGL inhibitors, a series of benzoxazole clubbed 2-pyrrolidinones were synthesized and found to have micromolar potency against the closely related FAAH enzyme, indicating their selectivity for MAGL. mdpi.com

Other Pharmacological Activities

The anti-inflammatory potential of this compound derivatives is well-documented and often linked to their COX-2 inhibitory activity. najah.edunih.govdergipark.org.trresearchgate.netacs.orgbohrium.com A number of studies have reported the synthesis of benzoxazole derivatives with significant anti-inflammatory and analgesic properties. researchgate.netnih.govacs.org

For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and showed potent anti-inflammatory activity in animal models. nih.gov The most active compounds in this series provided greater protection against carrageenan-induced paw edema than diclofenac sodium and ibuprofen. nih.gov Furthermore, these compounds exhibited a lower ulcerogenic potential compared to ibuprofen. nih.gov Another study focused on 3-(2-pyridylethyl)benzoxazolinone derivatives, which were found to be potent analgesic and anti-inflammatory compounds that inhibit prostaglandin (B15479496) E2. acs.org

Antimycobacterial Activity

Derivatives of this compound have been synthesized and evaluated for their potential in combating mycobacterial infections. A particular series of compounds, 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles, demonstrated a broad spectrum of in vitro activity against Mycobacterium tuberculosis. dergipark.org.trnih.gov The antimycobacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Research findings indicate that these benzoxazole derivatives exhibit MIC values ranging from 8 to 64 µg/ml against M. tuberculosis and its isolates. dergipark.org.tr While these values show that the compounds possess notable antimycobacterial properties, their activity was generally less potent when compared to first-line reference drugs like isoniazid (B1672263) and ethambutol. dergipark.org.tr However, many of the tested derivatives showed enhanced activity against an isolate of M. tuberculosis compared to the standard strain. dergipark.org.tr

One compound in a studied series, identified as compound 9, which features a p-chlorobenzyl group at the 2-position of the benzoxazole ring and a p-chlorophenylpiperazinylacetamido side chain, was the most active derivative, with a MIC value of 8 µg/ml against both M. tuberculosis and its isolate. dergipark.org.tr This highlights that specific substitutions on both the benzoxazole core and the piperazine ring are crucial in modulating the antimycobacterial potency.

| Compound Name | Substitution at Benzoxazole C-2 | Substitution at Piperazine N-4 | MIC (μg/mL) vs. M. tuberculosis H37Rv | MIC (μg/mL) vs. M. tuberculosis Isolate |

|---|---|---|---|---|

| 2-(p-Chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | p-Chlorobenzyl | p-Chlorophenyl | 8 | 8 |

| 2-(p-Methylbenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | p-Methylbenzyl | p-Chlorophenyl | 32 | 16 |

| 2-(p-Methoxybenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | p-Methoxybenzyl | p-Chlorophenyl | 64 | 32 |

| 2-Benzyl-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | Benzyl (B1604629) | p-Chlorophenyl | 64 | 32 |

| 2-Benzyl-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]-benzoxazole | Benzyl | p-Fluorophenyl | 64 | 32 |

Anticonvulsant Properties

The benzoxazole framework, particularly when combined with a piperazine moiety, has been explored for its potential anticonvulsant effects. connectjournals.comresearchgate.net Neurological disorders such as epilepsy are among the conditions being targeted with these derivatives. researchgate.net Research in this area has often involved computational methods, such as molecular docking, to predict the interaction of these compounds with biological targets associated with convulsions. connectjournals.comresearchgate.net

A series of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(piperazin-1-yl) acetamides were synthesized and evaluated in silico for their potential anticonvulsant activity. connectjournals.comresearchgate.net Molecular docking studies were performed to assess their binding affinities to specific protein targets implicated in epilepsy. connectjournals.com These studies showed that the synthesized compounds had promising docking scores, indicating a potential for anticonvulsant action that warrants further investigation. connectjournals.comresearchgate.net The evaluation of 2-substituted-6-(4H-1, 2, 4- triazol-4-yl) benzo[d]oxazoles in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests in mice also points to the anticonvulsant potential of the broader benzoxazole class. indexcopernicus.com

| Compound Name | Piperazine Ring Substituent | Docking Target (PDB ID) | Research Finding |

|---|---|---|---|

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(piperazin-1-yl)acetamide | -H | 3PO7, 7WLJ | Showed significant docking interactions, suggesting potential anticonvulsant activity. connectjournals.com |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide | -CH3 | 3PO7, 7WLJ | Demonstrated notable and effective docking scores. connectjournals.com |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-ethylpiperazin-1-yl)acetamide | -C2H5 | 3PO7, 7WLJ | Exhibited promising potential for anticonvulsant activity based on docking. connectjournals.com |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | -C6H5 | 3PO7, 7WLJ | Showed favorable binding affinities in docking studies. connectjournals.com |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide | -C6H4Cl | 3PO7, 7WLJ | Displayed effective docking scores, supporting further investigation. connectjournals.com |

Antiviral Activity

The combination of benzoxazole and piperazine rings has been investigated for activity against various viruses. chemmethod.com The 4-substituted piperazine ring is found in several molecules with known antiviral effects, and benzoxazole derivatives have shown inhibitory effects against viruses like HIV. chemmethod.com

Molecular docking studies have been employed to assess the potential of benzoxazolone-piperazine derivatives against emerging viral threats, including the SARS-CoV-2 Omicron subvariant EG.5.1. chemmethod.com These computational studies measured the binding affinity of the compounds to the receptor-binding domains (RBDs) of the virus. The results suggested that Mannich bases containing both benzoxazolone and piperazine ring systems could be effective against the EG.5.1 subvariant. chemmethod.com One of the most promising compounds from this in silico study was 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one, which showed the highest affinity for the viral target. chemmethod.com

Other research has explored derivatives for activity against HIV. While a series of coumarin (B35378) derivatives synthesized from 2-(piperazin-1-yl)benzo[d]oxazole did not show significant activity, other related structures have been more successful. researchgate.net For instance, 3-[2-(Benzoxazol-2-yl)ethyl]-pyridin-2(1H)-one analogues have been identified as HIV-1 reverse transcriptase inhibitors. acs.org Furthermore, piperazine-containing chromone (B188151) derivatives have demonstrated selective antiviral activity against SARS-CoV. jst.go.jp

| Compound Name | Viral Target | Research Finding |

|---|---|---|

| 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | Showed the highest affinity and binding energy in a molecular docking study. chemmethod.com |

| 5-chloro-3-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | Demonstrated effectiveness against the EG.5.1 Omicron subvariant in silico. chemmethod.com |

| 5-chloro-3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | Found to be effective in molecular docking studies. chemmethod.com |

| 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 Reverse Transcriptase | Identified as an HIV-1-specific reverse transcriptase inhibitor. acs.org |

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets

Research into 2-piperazin-1-yl-benzooxazole and its derivatives has identified several molecular targets, ranging from enzymes and receptors to cellular signaling pathways and biological macromolecules. Its unique chemical structure, featuring a piperazine (B1678402) moiety, enhances its potential as a pharmacological agent by allowing for interactions with various biological targets. chemimpex.com

Derivatives of the this compound core have demonstrated affinity for a range of enzymes and receptors, highlighting the scaffold's potential in developing targeted therapeutics.

One area of investigation has been their role as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2). A structure-activity relationship study identified 2-aminobenzoxazole (B146116) derivatives as potent inhibitors of Spns2-mediated S1P release. nih.gov Specifically, compound 33p emerged as a highly potent inhibitor with an IC₅₀ of 94 ± 6 nM. nih.gov

In the realm of neurological disorders, arylpiperazinylalkyl 2-benzoxazolones have been designed and synthesized to evaluate their affinity for serotonin (B10506) receptors. nih.gov These compounds have shown notable affinity for both the 5-HT₇ and 5-HT₁ₐ receptors, with some derivatives exhibiting Ki values in the low nanomolar to subnanomolar range, suggesting their potential as dual ligands. nih.gov

Furthermore, while not a direct benzoxazole (B165842) derivative, the closely related 2-piperazinyl-benzothiazole scaffold has been explored for its agonist activity on Peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic syndrome. nih.gov This suggests that the broader benzazole-piperazine framework can be tailored to interact with nuclear receptors.

| Compound Class | Target | Key Findings |

| 2-Aminobenzoxazole derivatives | Sphingosine-1-phosphate transporter (Spns2) | Potent inhibitors of Spns2-mediated S1P release, with compound 33p showing an IC₅₀ of 94 ± 6 nM. nih.gov |

| Arylpiperazinylalkyl 2-benzoxazolones | 5-HT₇ and 5-HT₁ₐ receptors | Act as dual ligands with Ki values in the low nanomolar to subnanomolar range. nih.gov |

| 2-Piperazinyl-benzothiazole derivatives | Peroxisome proliferator-activated receptor δ (PPARδ) | Potent and selective agonists, indicating the potential of the benzazole-piperazine scaffold to target nuclear receptors. nih.gov |

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. For instance, the inhibition of Spns2 can disrupt S1P signaling, which is crucial for lymphocyte trafficking and inflammation. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently mutated in human cancers, is another pathway that can be modulated. google.com The downstream effector of PI3K, mTOR, is a serine-threonine kinase involved in cell growth, proliferation, and survival. google.com The general class of benzazoles containing a piperazine moiety has been investigated for its potential to modulate such kinase pathways. researchgate.net

Studies on benzoxazole derivatives have also indicated their ability to suppress cellular signaling pathways associated with cancer and cell proliferation. najah.edu

While direct interaction of this compound with DNA is not extensively documented, related benzazole structures have shown the potential for such interactions. For example, modifications of a bis-benzimidazole scaffold, a structurally similar core, have been designed to react selectively with RNA. acs.org This suggests that the benzazole framework can be a platform for developing molecules that target nucleic acids.

Furthermore, N-(benzothiazol-2-yl)pyrrolamide derivatives have been studied as DNA gyrase inhibitors, interacting with the ATP-binding site of the GyrB subunit. conicet.gov.ar This demonstrates the potential of the broader benzazole class to interact with the enzymatic machinery involved in DNA replication and maintenance.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the this compound scaffold, these studies have focused on the influence of substituents and the role of the piperazine moiety.

The biological activity of benzoxazole and related benzazole derivatives is significantly influenced by the position and chemical nature of substituents on the core structure.

In the development of Spns2 inhibitors, the position of an alkyl tail on the benzoxazole scaffold was found to be critical. For instance, moving a decyl tail to the 6-position of the benzoxazole ring (para to the nitrogen) improved inhibitory activity. nih.gov

For related benzimidazole (B57391) anti-inflammatory agents, SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence their activity. mdpi.com Similarly, for anticancer benzothiazole (B30560) and benzoxazole derivatives, the most potent compounds are often those substituted at the 2, 5, and 6 positions. researchgate.net

The nature of the substituent also plays a key role. In the design of 5-HT₇ and 5-HT₁ₐ receptor ligands, compounds with a 2-benzothiazolone nucleus generally exhibited higher affinity than the corresponding 2-benzoxazolone compounds. nih.gov The length of the carbon chain linker between the benzothiazolone and arylpiperazine moieties also impacted receptor affinity. nih.gov

| Scaffold | Target/Activity | Key SAR Findings |

| 2-Aminobenzoxazole | Spns2 Inhibition | The position of an alkyl substituent on the benzoxazole ring significantly impacts potency. nih.gov |

| Benzimidazole | Anti-inflammatory | Substitutions at the N1, C2, C5, and C6 positions are critical for activity. mdpi.com |

| Benzothiazole/Benzoxazole | Anticancer | Substitutions at the 2, 5, and 6 positions often lead to the most potent compounds. researchgate.net |

| Arylpiperazinylalkyl 2-benzothiazolones/2-benzoxazolones | 5-HT₇/5-HT₁ₐ Receptor Affinity | The 2-benzothiazolone nucleus generally confers higher affinity than the 2-benzoxazolone nucleus. The length of the alkyl linker is also a key determinant of affinity. nih.gov |

The piperazine ring is considered a "privileged structure" in drug discovery and is a key contributor to the biological activity of this compound. researchgate.netnih.gov Its inclusion in a molecule can significantly enhance pharmacological properties.

The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates. nih.gov These nitrogen sites can increase water solubility, which plays a crucial role in bioavailability. nih.gov The hybridization of the benzazole and piperazine scaffolds is a common strategy in drug design to achieve improved or more selective biological activities. researchgate.net

The piperazine moiety also provides a versatile point for modification, allowing for the introduction of various substituents to fine-tune the molecule's interaction with its biological target. researchgate.netnih.gov For example, in the development of anticancer agents, the piperazine moiety has been incorporated into numerous potent compounds. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for elucidating the molecular interactions of this compound and its derivatives with their biological targets. These in silico methods provide valuable insights into the binding modes, affinities, and the structural basis of their activity.

Molecular docking studies have been instrumental in predicting the binding orientation and affinity of this compound derivatives with various protein targets. These studies help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-receptor recognition process.

In a study of benzoxazole derivatives as potential antitumor agents, molecular docking analysis revealed strong binding affinities towards Akt and nuclear factor kappa B (NF-κB) protein targets nih.gov. These proteins are known to promote cancer cell proliferation and survival. The docking results provided a rationale for the observed inhibitory activity of these compounds in diffuse large B-cell lymphoma (DLBCL) cells nih.gov.

Similarly, molecular docking experiments were carried out on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against the COX-2 enzyme to confirm their mechanism of action as anti-inflammatory agents nih.gov. The in silico study revealed binding interactions that were in agreement with the in vivo anti-inflammatory activity, highlighting the predictive power of molecular docking.

The following table summarizes the key findings from molecular docking studies of benzoxazole and related derivatives.

| Compound/Derivative | Protein Target | Key Findings |

| Benzoxazole derivatives | Akt and NF-κB | Strong binding affinities, rationalizing antitumor activity nih.gov. |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Binding interactions consistent with in vivo anti-inflammatory activity nih.gov. |

| 2-substituted benzoxazole derivatives | DNA gyrase | Insights into potent antimicrobial action nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, and hydrophobic requirements for optimal activity.

A 3D-QSAR study was performed on a series of benzoxazole derivatives as VEGFR-2 inhibitors with anticancer activity against various cell lines rsc.org. The generated CoMFA and CoMSIA models showed good predictability for the inhibitory activity of these compounds nih.govrsc.org. These models can be instrumental in designing new benzoxazole derivatives with enhanced anticancer potency.

Another study established a QSAR for 30 benzoxazinone (B8607429) derivatives acting as neuropeptide Y Y5 receptor antagonists nih.gov. A model with good statistical qualities was developed using four descriptors from topological, thermodynamic, spatial, and electrotopological classes, demonstrating the utility of QSAR in understanding the structural requirements for receptor antagonism nih.gov.

The table below presents the statistical parameters of a 3D-QSAR model for benzoxazole derivatives targeting cancer cell lines.

| 3D-QSAR Model | Cell Line | q² (cross-validated) | r² (non-cross-validated) | r²_pred (external validation) |

| CoMFA | HCT-116 | 0.574 | Not Specified | 0.5597 |

| CoMSIA | HCT-116 | 0.531 | Not Specified | 0.5804 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations can reveal the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules in the binding process.

In a study of benzoxazole derivatives as VEGFR-2 inhibitors, MD simulations were conducted to understand the binding modes and potential interactions between the inhibitors and the receptor rsc.org. The simulations helped to identify key amino acid residues responsible for stabilizing the inhibitors in the binding pocket nih.govrsc.org.

While specific MD simulation studies on this compound were not found, research on related benzimidazole and benzothiazole derivatives provides a framework for how such studies would be conducted. For instance, MD simulations of benzimidazole derivatives with the SARS-CoV-2 Mpro and ACE2 receptors were used to assess the stability of the protein-ligand complexes nih.gov. These studies typically analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability and flexibility of the complex.

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method for calculating the binding free energy of a ligand to a protein. This method combines molecular mechanics energy calculations with a continuum solvation model to provide an estimate of the binding affinity.

In the context of benzoxazole derivatives targeting VEGFR-2, MM-PBSA (a closely related method) was used to calculate the binding free energies of the inhibitors rsc.org. The calculated binding free energies were in good agreement with the experimental inhibitory activities, indicating that steric, electrostatic, and hydrogen bond interactions are the main driving forces for inhibitor-receptor binding rsc.org.

The following table illustrates the typical energy components calculated in an MM-GBSA analysis.

| Energy Component | Description |

| ΔG_bind | Total binding free energy |

| ΔE_vdw | van der Waals energy contribution |

| ΔE_elec | Electrostatic energy contribution |

| ΔG_polar | Polar solvation energy contribution |

| ΔG_nonpolar | Non-polar solvation energy contribution |

Preclinical Evaluation and Drug Development Potential

In Vivo Studies and Animal Models

While in vitro studies provide initial insights into a compound's biological activity, in vivo studies using animal models are essential to understand its effects in a complex, whole-organism environment. For the benzoxazole (B165842) class of compounds, various animal models have been utilized to assess their therapeutic potential.

Tumor Growth Reduction in Animal Models

The anticancer potential of the benzoxazole scaffold has been demonstrated in various studies. While specific in vivo tumor reduction data for 2-Piperazin-1-yl-benzooxazole is not extensively detailed in current literature, studies on closely related derivatives highlight the promise of this chemical class. For instance, research on benzoxazoles attached to a long-chain piperazine (B1678402) has shown an anticancer effect researchgate.net. Furthermore, the broader class of benzazole compounds containing a piperazine moiety has been evaluated in animal models to establish structure-activity relationships researchgate.net. The investigation of a benzoxazole derivative in a M. marinum-infected Zebra fish model also demonstrates the scaffold's activity in vivo, providing a basis for its exploration in other disease models, including oncology nih.gov. These studies underscore the therapeutic potential of the benzoxazole core structure, suggesting that derivatives like this compound are viable candidates for future in vivo cancer model investigations.

Bioavailability and Therapeutic Effectiveness Considerations

A key challenge in drug development is ensuring that a compound can reach its target in the body in sufficient concentrations to be effective, a property known as bioavailability. Poor solubility is a common obstacle that can render a potent compound therapeutically useless mdpi.com. The inclusion of a piperazine moiety in the this compound structure is a strategic design choice aimed at improving these pharmacokinetic properties.

Lead optimization efforts for similar heterocyclic compounds have involved introducing N-methyl-piperazine groups specifically to enhance poor solubility and, consequently, bioavailability mdpi.com. This structural modification has proven successful, yielding analogues with comparable or better activity and improved solubility profiles mdpi.com. For example, studies on a series of 2-arylbenzoxazoles identified compounds with excellent aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties nih.govresearchgate.net.

One specific benzoxazole derivative containing a piperazine ring, SN79, demonstrated significant oral bioavailability in rodent models. This compound reached peak concentrations in vivo 1.5 hours after oral administration and exhibited a half-life of over 7.5 hours in rats, indicating its potential for effective systemic delivery nih.gov.

| Parameter | Value | Animal Model |

|---|---|---|

| Time to Peak Concentration (Oral) | 1.5 hours | Sprague-Dawley Rats |

| Half-life (Oral) | > 7.5 hours | Sprague-Dawley Rats |

Combination Therapies and Synergistic Effects

Modern cancer treatment increasingly relies on combination therapies to enhance efficacy, reduce side effects, and overcome drug resistance nih.gov. Combining heterocyclic compounds with existing anticancer medications is a promising strategy to improve patient outcomes iipseries.org. The rationale behind this approach is that two drugs may act synergistically, where their combined effect is greater than the sum of their individual effects benthamdirect.com.

While specific studies on combination therapies involving this compound are still emerging, the principle is well-established for heterocyclic anticancer agents. There is a persistent need to develop new drugs that can work in concert with current chemotherapeutics benthamdirect.com. This collaborative approach holds significant potential for overcoming some of the challenges associated with traditional single-agent cancer treatment iipseries.org. Further research is warranted to explore the potential synergistic effects of this compound derivatives when paired with standard-of-care cancer drugs.

Challenges and Future Directions in Drug Discovery

Despite the promise of the benzoxazole scaffold, several challenges must be addressed in the development of new anticancer agents. Key among these are the emergence of drug resistance and the need to create therapies that are both highly selective for cancer cells and minimally toxic to healthy tissues researchgate.netajphs.com.

Addressing Drug Resistance

Drug resistance is a major factor that limits the long-term effectiveness of many anticancer drugs nih.gov. Cancer cells can develop resistance through various mechanisms, including the amplification of efflux pumps that actively remove drugs from the cell, thereby reducing their intracellular concentration and efficacy nih.gov.

A key goal in modern drug design is to develop compounds that can bypass these resistance mechanisms. One successful strategy has been the development of drugs that are not substrates for common efflux pumps like P-glycoprotein nih.gov. For example, the oxygen-based heterocycle Cabazitaxel has proven useful in treating multidrug-resistant tumors due to its resistance to cellular efflux nih.gov. The development of novel nitrogen-containing heterocycles is also being explored as a strategy to overcome multidrug resistance mediated by ABC transporters mdpi.com. Future research into this compound derivatives will need to assess their susceptibility to known resistance mechanisms and potentially modify their structure to ensure sustained activity against resistant cancers.

Development of More Selective and Less Toxic Agents

An ideal anticancer drug would eliminate cancer cells without harming healthy cells. This concept of selectivity is a central goal of cancer drug discovery researchgate.netajphs.com. The development of targeted therapies that interfere with specific molecular pathways overexpressed in tumor cells offers a route to achieving this selectivity and creating a wider therapeutic window nih.gov.